molecular formula C23H26N2O2S B3682348 1-(2-naphthylsulfonyl)-4-(3-phenylpropyl)piperazine

1-(2-naphthylsulfonyl)-4-(3-phenylpropyl)piperazine

Cat. No.: B3682348
M. Wt: 394.5 g/mol
InChI Key: YGERKLMLFSQKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-naphthylsulfonyl)-4-(3-phenylpropyl)piperazine is a complex organic compound that features a piperazine ring substituted with a naphthylsulfonyl group and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-naphthylsulfonyl)-4-(3-phenylpropyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Naphthylsulfonyl Group: The naphthylsulfonyl group can be introduced via sulfonylation of the piperazine ring using 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a nucleophilic substitution reaction using 3-phenylpropyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-naphthylsulfonyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-naphthylsulfonyl)-4-(3-phenylpropyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-(2-naphthylsulfonyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-naphthylsulfonyl)-4-(2-phenylethyl)piperazine
  • 1-(2-naphthylsulfonyl)-4-(4-phenylbutyl)piperazine
  • 1-(2-naphthylsulfonyl)-4-(3-phenylpropyl)morpholine

Uniqueness

1-(2-naphthylsulfonyl)-4-(3-phenylpropyl)piperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of a naphthylsulfonyl group and a phenylpropyl group on the piperazine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-(3-phenylpropyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c26-28(27,23-13-12-21-10-4-5-11-22(21)19-23)25-17-15-24(16-18-25)14-6-9-20-7-2-1-3-8-20/h1-5,7-8,10-13,19H,6,9,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGERKLMLFSQKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-naphthylsulfonyl)-4-(3-phenylpropyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-naphthylsulfonyl)-4-(3-phenylpropyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-naphthylsulfonyl)-4-(3-phenylpropyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-naphthylsulfonyl)-4-(3-phenylpropyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-naphthylsulfonyl)-4-(3-phenylpropyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-naphthylsulfonyl)-4-(3-phenylpropyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.